

# Mechanochemical synthesis of heterocycles using 2-(2-Phenylethynyl)aniline via ball milling

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## Compound of Interest

Compound Name: 2-(2-Phenylethynyl)aniline

Cat. No.: B188489

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## Application Notes and Protocols: Mechanochemical Synthesis of 2-Phenyl-1H-indole

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the mechanochemical synthesis of 2-phenyl-1H-indole from **2-(2-phenylethynyl)aniline** using a planetary ball mill. This solvent-free method offers a green and efficient alternative to traditional solution-phase synthesis.

## Introduction

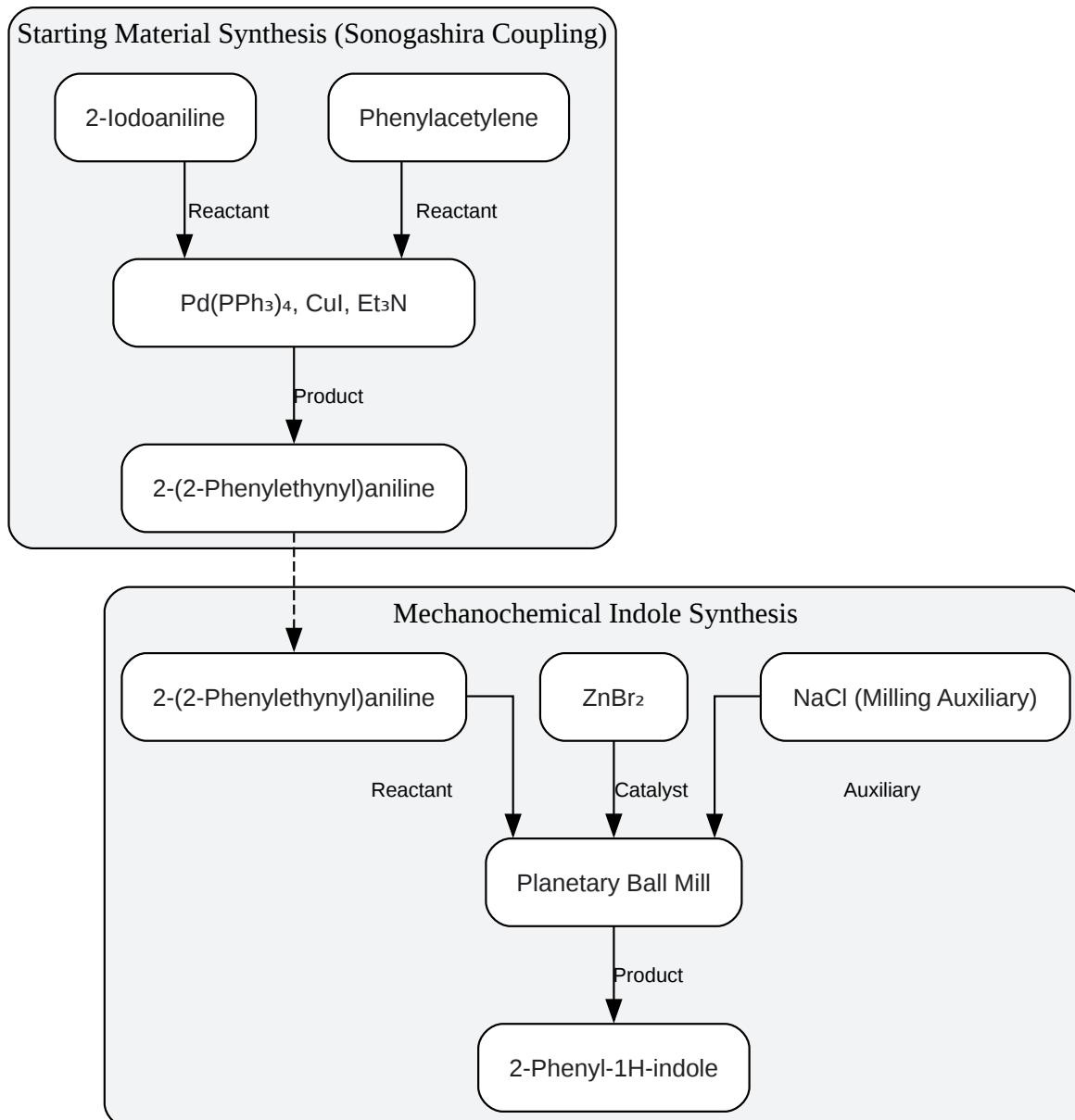
The indole scaffold is a privileged structure in medicinal chemistry, found in a wide array of natural products and pharmaceuticals. Traditional methods for indole synthesis often require harsh conditions, toxic solvents, and multi-step procedures. Mechanochemistry, the use of mechanical force to induce chemical reactions, has emerged as a sustainable and efficient alternative.<sup>[1]</sup> This protocol details the mechanochemical synthesis of 2-phenyl-1H-indole via an intramolecular hydroamination of **2-(2-phenylethynyl)aniline**, catalyzed by zinc bromide ( $ZnBr_2$ ).<sup>[2][3][4][5]</sup>

## Reaction Principle

The synthesis proceeds through an intramolecular hydroamination of the alkyne moiety of **2-(2-phenylethynyl)aniline**. The Lewis acid catalyst,  $ZnBr_2$ , activates the alkyne, facilitating the nucleophilic attack by the aniline nitrogen, leading to cyclization and subsequent formation of the indole ring. The use of a ball mill provides the necessary energy input for the reaction to occur in the solid state, eliminating the need for a solvent.

## Experimental Workflow

The overall experimental process, from starting material synthesis to the final product, is outlined below.

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Caption: Overall workflow for the synthesis of 2-phenyl-1H-indole.

## Quantitative Data Summary

The following table summarizes the key quantitative data for the mechanochemical synthesis of 2-phenyl-1H-indole.

Parameter	Value	Reference
<b>Reactants</b>		
2-(2-Phenylethynyl)aniline	1 mmol (193 mg)	[3]
Zinc Bromide (ZnBr <sub>2</sub> )	1 mmol (225 mg)	[3]
Sodium Chloride (NaCl)	7 g	[3][4]
<b>Milling Conditions</b>		
Milling Frequency	800 rpm	[3][6]
Milling Time	30 min	[3]
<b>Product</b>		
2-Phenyl-1H-indole Yield	82%	[2][3]
Melting Point	186-187 °C	[3]

## Detailed Experimental Protocols

### Protocol 1: Synthesis of 2-(2-Phenylethynyl)aniline (Starting Material)

This protocol describes the synthesis of the starting material via a Sonogashira coupling reaction.[3]

Materials:

- 2-Iodoaniline (10 g, 45.7 mmol)
- Phenylacetylene (4.7 g, 46 mmol)
- Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh<sub>3</sub>)<sub>4</sub>) (5 mol%)

- Copper(I) iodide (CuI) (10 mol%)
- Triethylamine (Et<sub>3</sub>N) (150 mL)
- Ethyl acetate (EtOAc)
- Magnesium sulfate (MgSO<sub>4</sub>)
- n-Hexane

Equipment:

- Round-bottom flask
- Magnetic stirrer
- Argon atmosphere setup
- Rotary evaporator
- Column chromatography setup

Procedure:

- In a round-bottom flask, dissolve 2-iodoaniline, phenylacetylene, Pd(PPh<sub>3</sub>)<sub>4</sub>, and CuI in triethylamine.
- Stir the solution under an argon atmosphere for 3 hours at room temperature.
- After the reaction is complete, extract the mixture with ethyl acetate.
- Dry the organic layer over magnesium sulfate and concentrate under vacuum using a rotary evaporator.
- Purify the crude product by column chromatography followed by recrystallization from n-hexane to yield **2-(2-phenylethynyl)aniline** as yellowish needles.

Characterization Data (**2-(2-Phenylethynyl)aniline**):

- Yield: 85%[\[3\]](#)
- Melting Point: 87-88 °C (n-hexane)[\[3\]](#)
- $^1\text{H}$  NMR (200 MHz,  $\text{CDCl}_3$ ):  $\delta$  = 7.44 - 7.67 (m, 2 H), 7.19 - 7.44 (m, 4 H), 7.03 - 7.19 (m, 1 H), 6.63 - 6.93 (m, 2 H), 5.00 ppm (br. s., 2 H)[\[3\]](#)
- $^{13}\text{C}$  NMR (50 MHz,  $\text{CDCl}_3$ ):  $\delta$  = 145.6, 131.9, 131.2, 129.3, 128.0, 127.9, 122.8, 118.8, 115.0, 108.8, 94.7, 85.2 ppm[\[3\]](#)
- IR ( $\text{cm}^{-1}$ ): 3459, 3367, 3065, 2206, 1606, 1494, 1308, 1251, 690[\[3\]](#)

## Protocol 2: Mechanochemical Synthesis of 2-Phenyl-1H-indole

This protocol details the solvent-free synthesis of 2-phenyl-1H-indole using a planetary ball mill.  
[\[3\]](#)

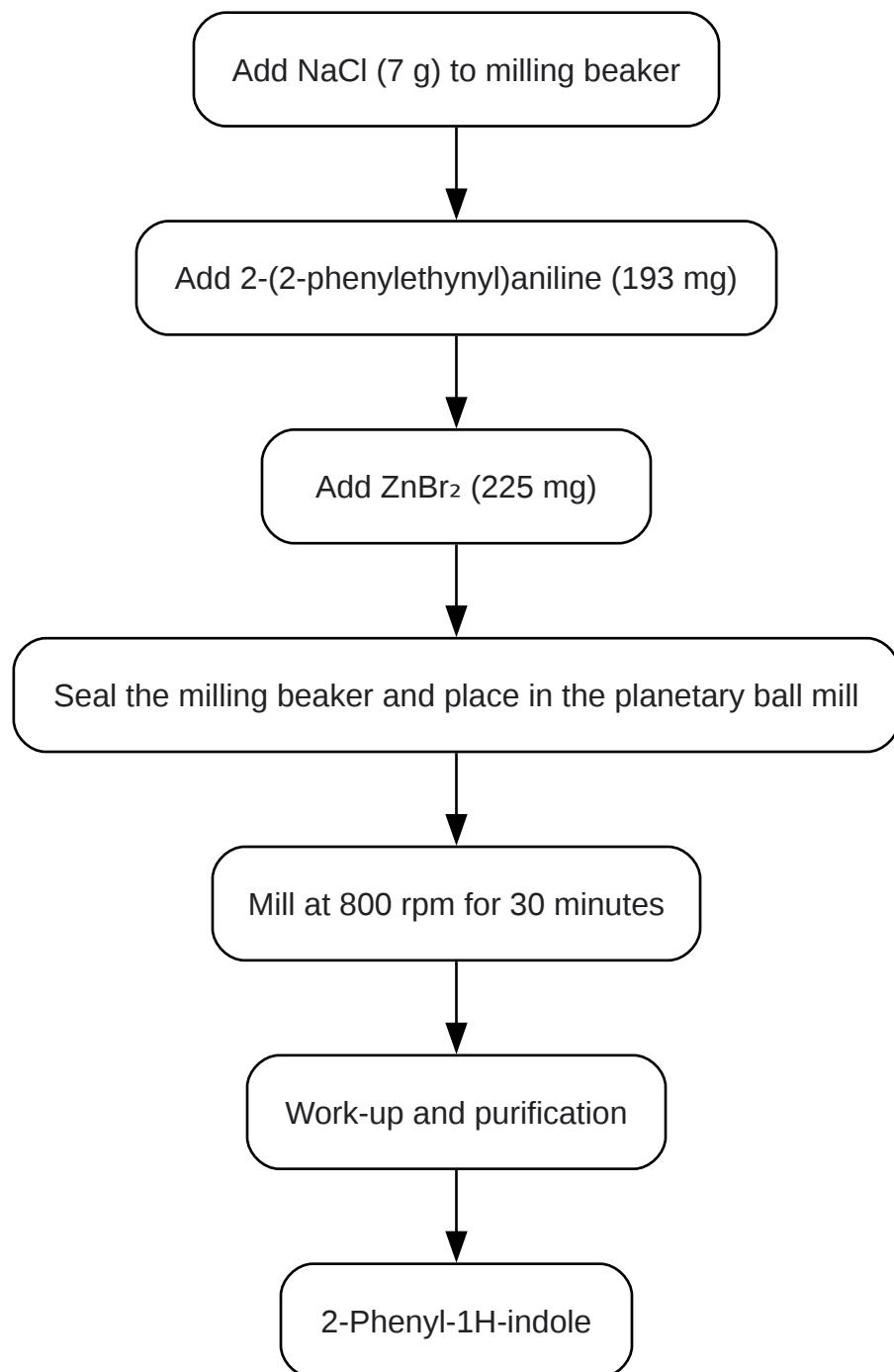
### Materials:

- **2-(2-Phenylethynyl)aniline** (193 mg, 1 mmol)
- Zinc bromide ( $\text{ZnBr}_2$ ) (225 mg, 1 mmol)
- Sodium chloride ( $\text{NaCl}$ ) (7 g)

### Equipment:

- Planetary ball mill (e.g., Fritsch Pulverisette 7 classic line)
- Hardened steel milling beakers (45 mL volume)
- Hardened steel milling balls (6 balls, 15 mm diameter)

### Procedure:



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Caption: Step-by-step procedure for the mechanochemical synthesis.

- Place six hardened steel milling balls (15 mm diameter) into a 45 mL hardened steel milling beaker.

- Sequentially add sodium chloride (7 g), **2-(2-phenylethynyl)aniline** (193 mg, 1 mmol), and zinc bromide (225 mg, 1 mmol) to the milling beaker.[3]
- Securely close the milling beaker and place it in the planetary ball mill.
- Perform the milling at a rotation frequency of 800 rpm for 30 minutes.[3]
- After milling, retrieve the milling beaker and proceed with the work-up and purification of the product.

**Work-up and Purification:** The specific work-up procedure is not detailed in the provided snippets, but a standard procedure would involve:

- Removing the solid mixture from the milling beaker.
- Dissolving the mixture in a suitable organic solvent (e.g., ethyl acetate).
- Washing with water to remove NaCl and any remaining ZnBr<sub>2</sub>.
- Drying the organic layer over an anhydrous salt (e.g., MgSO<sub>4</sub> or Na<sub>2</sub>SO<sub>4</sub>).
- Concentrating the solution under reduced pressure.
- Purifying the crude product by column chromatography or recrystallization to obtain pure 2-phenyl-1H-indole.

**Characterization Data (2-Phenyl-1H-indole):**

- Yield: 82%[3]
- Appearance: White solid[3]
- Melting Point: 186-187 °C (n-hexane)[3]
- <sup>1</sup>H NMR (400 MHz, acetone-D<sub>6</sub>): δ = 10.75 (br. s., 1 H), 7.88 (d, J = 7.3 Hz, 2 H), 7.58 (d, J = 7.9 Hz, 1 H), 7.39 - 7.52 (m, 3 H), 7.32 (t, J = 7.4 Hz, 1 H), 7.12 (t, J = 8.0 Hz, 1 H), 7.04 (t, J = 7.8 Hz, 1 H), 6.91 ppm (d, J = 1.2 Hz, 1 H)[3]

- $^{13}\text{C}$  NMR (101 MHz, acetone-D<sub>6</sub>):  $\delta$  = 138.0, 137.6, 132.7, 129.3, 128.9, 127.4, 125.0, 121.8, 120.2, 119.6, 111.2, 99.0 ppm[3]
- IR (cm<sup>-1</sup>): 3440, 3049, 1480, 1457, 1447, 1351, 1298, 763[3]
- HR-MS: [C<sub>14</sub>H<sub>11</sub>N+H]<sup>+</sup>, calc. 194.0964, found 194.0974[3]

## Safety Precautions

- Handle all chemicals in a well-ventilated fume hood.
- Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
- Consult the Safety Data Sheets (SDS) for all chemicals before use.
- Ball milling can generate heat and pressure; ensure the milling beakers are properly sealed and handled with care.

## Troubleshooting

- Low Yield:
  - Ensure all reactants are dry, as moisture can deactivate the catalyst.
  - Check the calibration of the ball mill to ensure the correct milling frequency.
  - Varying the milling time and frequency can impact the yield and selectivity. Lower frequencies for longer durations may improve selectivity.[6]
- Incomplete Reaction:
  - Increase the milling time in increments and monitor the reaction progress by taking small aliquots for analysis (e.g., TLC or  $^1\text{H}$  NMR).
  - Ensure proper mixing of the reactants in the milling jar.

This protocol provides a reproducible and efficient method for the mechanochemical synthesis of 2-phenyl-1H-indole, a valuable building block in drug discovery and materials science. The solvent-free nature of this reaction aligns with the principles of green chemistry, offering a more sustainable approach to heterocycle synthesis.

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